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Compound of Interest

Compound Name: 4BAB

Cat. No.: B13925887

CAS Number: 1122-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobenzaldehyde is a pivotal synthetic intermediate in the fields of medicinal chemistry,
agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive
aldehyde group and a bromine-substituted aromatic ring, allows for a diverse range of chemical
transformations.[4] The aldehyde functionality serves as a handle for forming carbon-carbon
and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and
reductive aminations.[4][5] Simultaneously, the bromo substituent is an excellent substrate for
palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and
acetylenic frameworks.[4] This guide provides a comprehensive overview of the chemical
properties, synthesis, key reactions, and safety considerations for 4-bromobenzaldehyde, with
a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-bromobenzaldehyde is crucial for its effective use in synthesis.
The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of 4-Bromobenzaldehyde
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Property Value Reference

CAS Number 1122-91-4 [6]

Molecular Formula CsHsBro [1][6]

Molecular Weight 185.02 g/mol [1][6]
White to off-white crystalline

Appearance _ [1][2]
powder/solid

Melting Point 55-60 °C [L1[2114117]

Boiling Point 224-226 °C at 760 mmHg [1]

123-125 °C at 31 hPa [7]

Density 1.557 g/cm3 [1]

Flash Point 108-109 °C (closed cup) [1107]
Slightly soluble in water;

Solubility soluble in organic solvents like  [1]
ethanol, ether, and chloroform.
Stable under normal

. conditions. Should be stored
Stability [1][8]

away from strong oxidizing
agents and light.

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde
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Spectroscopy Key Peaks/Signals Reference

59.99 (s, 1H, CHO), 7.81-7.86
1H NMR (400 MHz, DMSO-ds) (. 4H, Ar-H) [9]
m, , Ar-

5 192.5 (CHO), 135.3, 132.5,
13C NMR (100 MHz, DMSO-de) 1314 1289 (Ar-C) [9]
A4, . r-

IR (KBr Pellet) ~1700 cm~1 (C=0 stretching) [5]

m/z 184, 186 (M*, due to Br
Mass Spectrometry (EI) isotopes), 183, 185 (M-1)*, [10][11]
155, 157, 104, 76

Synthesis of 4-Bromobenzaldehyde

4-Bromobenzaldehyde can be synthesized through various methods, with the oxidation of 4-
bromotoluene being a common laboratory and industrial approach.[3][4][8]

Experimental Protocol: Synthesis from 4-Bromotoluene

This procedure involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal
bromide, followed by hydrolysis to yield the aldehyde.[4]

Materials:

4-bromotoluene

e Bromine

e Calcium carbonate

e 150-watt tungsten lamp

e Mechanical stirrer, reflux condenser, thermometer, dropping funnel

» Oil bath

Procedure:
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In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser,
thermometer, and dropping funnel, place 100 g (0.58 mole) of 4-bromotoluene.[12]

Heat the flask in an oil bath with stirring until the liquid reaches 105 °C.[12]

llluminate the liquid with an unfrosted 150-watt tungsten lamp and slowly add 197 g (1.23
moles) of bromine from the dropping funnel.[12]

Add approximately half of the bromine over the first hour, maintaining the temperature at
105-110 °C. Add the remaining bromine over the next two hours while increasing the
temperature to 135 °C.[12]

Once all the bromine is added, slowly raise the temperature to 150 °C.[12]

Transfer the crude 4-bromobenzal bromide to a 2-liter flask and mix thoroughly with 200 g of
powdered calcium carbonate.[12]

Add approximately 300 mL of water and reflux the mixture for 15 hours to facilitate
hydrolysis.[12]

Isolate the product by steam distillation. Collect the distillate in 500 mL portions, cool, and
collect the solid 4-bromobenzaldehyde.[12]

Dry the product in a desiccator. The expected yield of pure aldehyde is 65-75 g (60-69%).
[12]
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Synthesis of 4-Bromobenzaldehyde

4-Bromotoluene

Brz, light, heat

(4-Bromobenzal bromide)

CaCOs, H20, reflux

4-Bromobenzaldehyde

Click to download full resolution via product page

Synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.

Key Reactions in Drug Development

The dual reactivity of 4-bromobenzaldehyde makes it a versatile building block in the synthesis
of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 4-bromobenzaldehyde is a key functional group for palladium-
catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
These reactions are fundamental in modern organic synthesis for the formation of carbon-
carbon bonds.[4]

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures, which are
prevalent in many pharmaceutical compounds.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with
Benzeneboronic Acid
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Materials:

4-Bromobenzaldehyde

» Benzeneboronic acid

o Palladium(ll) acetate (Pd(OAC)2)
e Triphenylphosphine (PPhs)

e 2 M Sodium carbonate solution
e 1-Propanol

o Ethyl acetate

e Hexanes

» Nitrogen source

Procedure:

 In a 2-liter, three-necked, round-bottomed flask equipped with a magnetic stirring bar,
condenser, and a nitrogen gas inlet, charge 50.0 g (0.270 mol) of 4-bromobenzaldehyde and
34.6 g (0.284 mol) of benzeneboronic acid.[6]

e Add 485 mL of 1-propanol under a nitrogen purge and stir the mixture at room temperature
for 30 minutes until the solids dissolve.[6]

 To this solution, add 0.030 g (0.135 mmol) of palladium(ll) acetate and 0.283 g (1.08 mmol)
of triphenylphosphine.

e Add 270 mL of a 2 M aqueous sodium carbonate solution.

» Heat the reaction mixture to reflux (approximately 81 °C) and maintain for at least 30
minutes. Monitor the reaction for completeness by TLC or 'H NMR.[6]
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After completion, cool the reaction mixture to room temperature and add 500 mL of ethyl
acetate and 250 mL of deionized water.

Separate the phases and extract the aqueous layer with two additional 250 mL portions of
ethyl acetate.[6]

Combine the organic layers, wash with 250 mL of 5% sodium bicarbonate solution, followed
by two 250 mL portions of saturated brine.[6]

Dry the organic solution over sodium sulfate, filter, and concentrate under reduced pressure.

Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 4-
biphenylcarboxaldehyde as pale yellow crystals (expected yield: 86.3%).[6]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://orgsyn.org/demo.aspx?prep=V75P0053
https://orgsyn.org/demo.aspx?prep=V75P0053
https://orgsyn.org/demo.aspx?prep=V75P0053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13925887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Workflow for the Suzuki-Miyaura coupling of 4-bromobenzaldehyde.

The Sonogashira coupling is a powerful method to form carbon-carbon bonds between sp2-
hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, providing

Suzuki-Miyaura Coupling Workflow
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access to substituted alkynes.[9][13]
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General Experimental Considerations:

Catalysts: A palladium catalyst (e.g., Pd(PPhs)2Clz, Pd(PPhs)4) and a copper(l) co-catalyst
(e.g., Cul) are typically employed.[13]

e Base: An amine base such as triethylamine or diethylamine is used to deprotonate the
terminal alkyne and neutralize the hydrogen halide formed.[13]

e Solvent: Solvents like THF, acetonitrile, or ethyl acetate are commonly used.[13]

o Conditions: The reaction is often carried out under anhydrous and anaerobic conditions to
protect the catalyst from deactivation.[14]

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from carbonyl
compounds.[5] It proceeds via the formation of an imine intermediate, which is then reduced in
situ.[5] This reaction is crucial for introducing nitrogen-containing functionalities in drug
molecules.

Experimental Protocol: Reductive Amination of 4-Bromobenzaldehyde with Aniline

Materials:

4-Bromobenzaldehyde

Aniline

Sodium borohydride (NaBHa4)

DOWEX(R)50WX8 cation exchange resin

Tetrahydrofuran (THF)
Procedure:

 In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 mmol) and aniline (1 mmol) in
THF (3 mL).
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Add 0.5 g of DOWEX(R)50WX8 resin to the solution.
Stir the mixture at room temperature and add sodium borohydride (1 mmol) portion-wise.

Continue stirring at room temperature and monitor the reaction progress by TLC. The
reaction is typically complete within 20-40 minutes.[3][10]

Upon completion, filter off the resin and wash it with THF.
Evaporate the solvent from the filtrate under reduced pressure.

The crude product, N-(4-bromobenzyl)aniline, can be further purified by column
chromatography if necessary. (Expected yield: ~88%).[3][10]

Reductive Amination Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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